molecular formula C21H26N6O3 B2649627 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one CAS No. 2309311-23-5

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one

カタログ番号: B2649627
CAS番号: 2309311-23-5
分子量: 410.478
InChIキー: YKUZCKKQFUTFFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one is a useful research compound. Its molecular formula is C21H26N6O3 and its molecular weight is 410.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one is a novel molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and the implications of its use in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N6O3C_{20}H_{24}N_{6}O_{3}, with a molecular weight of approximately 396.45 g/mol. The compound features a triazolo-pyridazine moiety linked to a diazepane structure and a methoxy-substituted phenoxy group.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The specific compound under discussion has not yet been extensively tested in clinical settings; however, its structural analogs have demonstrated promising results in vitro against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has highlighted the anticancer potential of triazole derivatives. In particular, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Preliminary data suggest that the target compound may inhibit cell proliferation through apoptosis induction mechanisms .

CompoundIC50 (µM)Cell Line
Triazole derivative A12.5MCF-7
Triazole derivative B8.7HeLa
Target CompoundTBDTBD

Anti-inflammatory Effects

The anti-inflammatory activity of triazole derivatives has also been documented. Compounds similar to the target molecule have shown inhibition of pro-inflammatory cytokines in various models. This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Synthesis and Evaluation of Triazole Derivatives

In a study aimed at synthesizing new triazole derivatives, several compounds were evaluated for their biological activities. Among them, one derivative exhibited an IC50 value of 10 µM against MCF-7 cells, indicating significant anticancer activity. The study concluded that modifications to the triazole ring could enhance biological efficacy .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of triazole-based compounds found that several derivatives showed activity against Mycobacterium tuberculosis. The compound's activity was measured through MIC (Minimum Inhibitory Concentration) assays, revealing promising results for further development in tuberculosis treatment .

The proposed mechanism of action for the biological activities of this compound involves:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
  • Modulation of Immune Response : By affecting cytokine production, the compound may help modulate inflammatory responses.

科学的研究の応用

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the incorporation of triazole and pyridazine rings has been linked to enhanced activity against various cancer cell lines. The unique electronic properties and steric configurations of these compounds can influence their interaction with biological targets, potentially leading to the development of novel anticancer agents .

Antimicrobial Properties

Compounds containing triazole and diazepane structures have been studied for their antimicrobial effects. The presence of electron-withdrawing groups in the structure may enhance their ability to disrupt microbial cell membranes or inhibit key enzymatic functions essential for microbial survival .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its structural similarity to known Dipeptidyl Peptidase IV (DPP-IV) inhibitors suggests potential applications in the treatment of type 2 diabetes mellitus by modulating glucose metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the diazepane or triazole moieties can significantly affect biological activity. For example:

  • Substituents on the triazole ring : Altering these can impact binding affinity to target enzymes.
  • Variations in the diazepane linker : Changes here can influence pharmacokinetics and bioavailability.

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of several derivatives of triazolo-pyridazine compounds against human cancer cell lines. The results indicated that modifications similar to those found in 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one significantly increased cytotoxicity compared to standard chemotherapeutics .

Case Study 2: DPP-IV Inhibition

In another investigation focused on diabetes management, derivatives resembling this compound were synthesized and tested for their DPP-IV inhibitory activity. Results showed that certain modifications led to enhanced inhibition rates compared to existing DPP-IV inhibitors like Sitagliptin .

特性

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-15-5-6-17(18(13-15)29-3)30-16(2)21(28)26-10-4-9-25(11-12-26)20-8-7-19-23-22-14-27(19)24-20/h5-8,13-14,16H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUZCKKQFUTFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。